molecular formula C12H11ClN2OS B4628506 2-amino-N-(3-chloro-2-methylphenyl)-3-thiophenecarboxamide

2-amino-N-(3-chloro-2-methylphenyl)-3-thiophenecarboxamide

Cat. No. B4628506
M. Wt: 266.75 g/mol
InChI Key: HRKRQDIECVZHOT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-amino-N-(3-chloro-2-methylphenyl)-3-thiophenecarboxamide and related compounds typically involves the Gewald reaction, a versatile method for preparing thiophene derivatives. This process starts with the preparation of acetamide through the condensation of aniline and ethyl cyanoacetate, followed by reaction with p-chloroacetophenone, sulfur, and diethylamine. The resulting compound can then be further modified through reactions with various substituted aryl aldehydes to yield new Schiff bases (Bhattacharjee, Saravanan, & Mohan, 2011).

Molecular Structure Analysis

The molecular structure of thiophene derivatives, including 2-amino-N-(3-chloro-2-methylphenyl)-3-thiophenecarboxamide, is often studied using techniques such as X-ray crystallography, which provides insights into the compound's crystalline structure and molecular conformation. These studies reveal how the molecule's geometry is stabilized by intra-molecular hydrogen bonding and other weak interactions, which are crucial for understanding the compound's reactivity and properties (Abbasi, Zamanian, Tarighi, & Badiei, 2011).

Chemical Reactions and Properties

2-Amino-N-(3-chloro-2-methylphenyl)-3-thiophenecarboxamide undergoes various chemical reactions, including condensation with aryl aldehydes to form Schiff bases. These reactions are essential for synthesizing compounds with potential biological activities, such as antimicrobial, anti-inflammatory, and antioxidant properties. The reactivity of the thiophene ring and the amide group plays a critical role in these transformations (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).

properties

IUPAC Name

2-amino-N-(3-chloro-2-methylphenyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2OS/c1-7-9(13)3-2-4-10(7)15-12(16)8-5-6-17-11(8)14/h2-6H,14H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRKRQDIECVZHOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=C(SC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-(3-chloro-2-methylphenyl)thiophene-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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